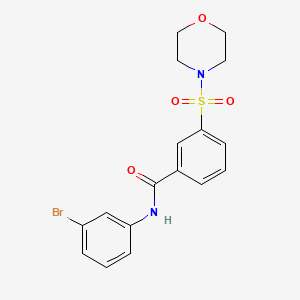
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that selectively targets the p38α mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in inflammation, and the inhibition of p38α has been shown to have potential therapeutic applications in various inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Activity
N-(Morpholinothiocarbonyl) benzamide derivatives, including compounds structurally related to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, have been synthesized and characterized for their antifungal properties. These compounds, alongside their cobalt (III) complexes, exhibit significant activity against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, highlighting their potential as antifungal agents (Zhou Weiqun et al., 2005).
Inhibition of Carbonic Anhydrases
Research on aromatic sulfonamide inhibitors, closely related to the chemical structure of N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, shows these compounds to be potent inhibitors of carbonic anhydrase isoenzymes, including hCA I, II, IV, and XII. Such inhibitors have nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L, indicating their potential for treating conditions where modulation of carbonic anhydrase activity is beneficial (C. Supuran et al., 2013).
Applications in Polymer Science
Polymers with pendant functional groups have been synthesized using morpholine derivatives, including those related to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide. These polymers, obtained through ring-opening copolymerization, possess unique properties due to their protected functional groups, paving the way for applications in drug delivery, tissue engineering, and as scaffolds for further chemical modifications (P. J. I. Veld et al., 1992).
Selective CB2 Agonism
N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide, a compound structurally akin to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, has been identified as a potent and selective CB2 agonist. This compound exhibits notable in vitro metabolic stability and oral bioavailability, alongside in vivo efficacy in a rat model of post-surgical pain, suggesting its potential for pain management and treatment of conditions related to the CB2 receptor (I. Sellitto et al., 2010).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-14-4-2-5-15(12-14)19-17(21)13-3-1-6-16(11-13)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPFPJOMMTZZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2781249.png)
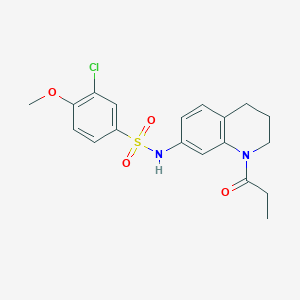
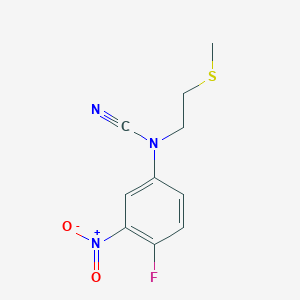

![(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2781254.png)

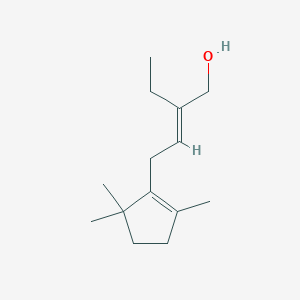
![N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2781258.png)

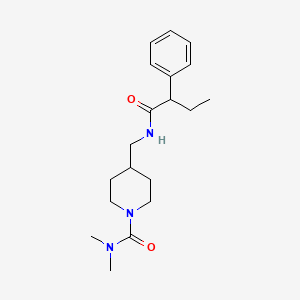

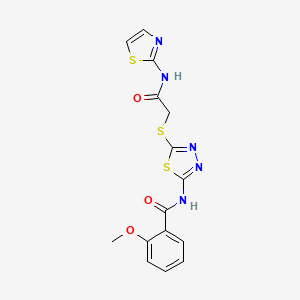

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2781272.png)